(S)-(+)-4'-2-Methylbutylphenol
Overview
Description
(S)-(+)-4’-2-Methylbutylphenol is an organic compound known for its unique structural properties and potential applications in various fields This compound belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-4’-2-Methylbutylphenol typically involves the alkylation of phenol with 2-methylbutyl halides under basic conditions. One common method includes the use of sodium hydroxide (NaOH) as a base to deprotonate the phenol, followed by the addition of 2-methylbutyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-(+)-4’-2-Methylbutylphenol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as phase-transfer catalysts can enhance the efficiency of the alkylation process. Additionally, advanced purification techniques like chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-4’-2-Methylbutylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
(S)-(+)-4’-2-Methylbutylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of other industrial products.
Mechanism of Action
The mechanism of action of (S)-(+)-4’-2-Methylbutylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may exert its effects by modulating enzyme activity, interacting with cell membranes, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of a methylbutyl group.
4-Nonylphenol: Features a longer alkyl chain compared to (S)-(+)-4’-2-Methylbutylphenol.
4-Phenylphenol: Contains a phenyl group attached to the phenol ring.
Uniqueness
(S)-(+)-4’-2-Methylbutylphenol is unique due to its specific methylbutyl substitution, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-[(2S)-2-methylbutyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLHHAAYHRAAKQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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